molecular formula C5H8O2S B14446885 1-(1,3-Oxathiolan-2-yl)ethan-1-one CAS No. 76887-11-1

1-(1,3-Oxathiolan-2-yl)ethan-1-one

Cat. No.: B14446885
CAS No.: 76887-11-1
M. Wt: 132.18 g/mol
InChI Key: RMINDFBKTVQYEX-UHFFFAOYSA-N
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Description

1-(1,3-Oxathiolan-2-yl)ethan-1-one is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is part of the oxathiolane family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Oxathiolan-2-yl)ethan-1-one can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the formation of a five-membered ring structure, incorporating both sulfur and oxygen atoms.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxathiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted oxathiolane derivatives.

Scientific Research Applications

1-(1,3-Oxathiolan-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Oxathiolan-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Oxathiolan-2-yl)ethan-1-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

76887-11-1

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

1-(1,3-oxathiolan-2-yl)ethanone

InChI

InChI=1S/C5H8O2S/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3

InChI Key

RMINDFBKTVQYEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1OCCS1

Origin of Product

United States

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